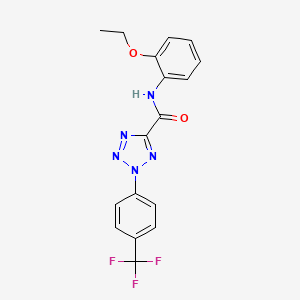
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TET, is a novel tetrazole-based compound that has been extensively studied in recent years due to its potential as a therapeutic agent. TET has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Electro-Optical Properties
- Synthesis and Characterization in Polymers : Research by Hsiao et al. (2015) focused on synthesizing new electroactive aromatic polyamides and polyimides derived from a specific monomer. These polymers exhibited high solubility, strong film-forming capabilities, and significant thermal stability. They also demonstrated reversible electrochemical oxidation and enhanced electrochromic performance, making them potentially useful in electro-optical applications.
Enzyme Inhibition for Immunosuppression
- Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) studied compounds similar to N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide for their effects on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. Their research, presented in Biochemical pharmacology, suggests potential applications in immunosuppression and cancer therapy.
Antimicrobial and Antioxidant Activities
- Synthesis for Molluscicidal Properties : El-Bayouki and Basyouni (1988) explored the synthesis of derivatives for activity against snails, the intermediate hosts of schistosomiasis. Their work, detailed in Bulletin of the Chemical Society of Japan, indicates potential applications in controlling parasitic diseases.
- Lignan Conjugates with Antimicrobial and Antioxidant Effects : Raghavendra et al. (2016) synthesized cyclopropane-based compounds and evaluated their antimicrobial and antioxidant activities. As reported in Bioorganic & medicinal chemistry letters, these compounds showed significant potential, indicating their use in developing new antimicrobial and antioxidant agents.
Anticancer Drug Synthesis
- Synthesis of Anticancer Agents : Chen et al. (2009) developed a method for synthesizing 2-aminothiazole-5-carboxylamide derivatives, as seen in Arkivoc. This method is applicable in the efficient synthesis of dasatinib, an anti-cancer drug, demonstrating the role of such compounds in cancer treatment.
Antidiabetic Activity
- In Vitro Antidiabetic Screening : Lalpara et al. (2021) conducted a study on novel dihydropyrimidine derivatives for antidiabetic activity, as detailed in Russian Journal of Organic Chemistry. These compounds were evaluated using an α-amylase inhibition assay, suggesting potential applications in diabetes management.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-27-14-6-4-3-5-13(14)21-16(26)15-22-24-25(23-15)12-9-7-11(8-10-12)17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKLUYWNQGRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
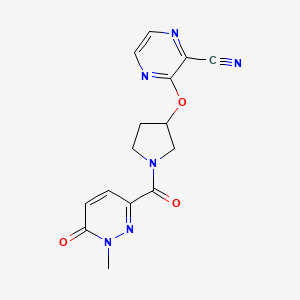
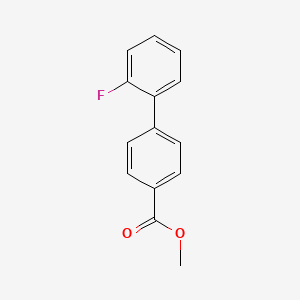

![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)
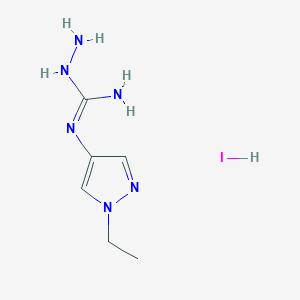
![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)
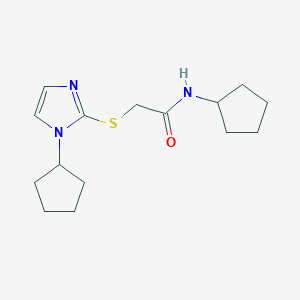

![[6-(Oxetan-3-yloxy)pyridin-3-yl]boronic acid](/img/structure/B2617439.png)
![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2617440.png)
